6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole
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Overview
Description
6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the nitrophenyl group with the benzothiazole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Various electrophiles such as halogens, sulfonic acids
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole: Similar structure with a benzimidazole ring instead of a benzothiazole ring.
2-Ethynyl-6-methoxynaphthalene: Contains a naphthalene ring with similar functional groups.
Uniqueness
6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62001-64-3 |
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Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2O2S/c1-11-2-8-14-15(10-11)21-16(17-14)9-5-12-3-6-13(7-4-12)18(19)20/h2-10H,1H3 |
InChI Key |
WYWIZNWSUFPFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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